molecular formula C10H11NOS2 B1363995 3,3-Bis(methylsulfanyl)-1-pyridin-2-ylprop-2-en-1-one CAS No. 78570-34-0

3,3-Bis(methylsulfanyl)-1-pyridin-2-ylprop-2-en-1-one

Cat. No. B1363995
Key on ui cas rn: 78570-34-0
M. Wt: 225.3 g/mol
InChI Key: AATMJUDJDOFFHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04451659

Procedure details

Ketene dithioacetal (Product A) (2.0 g, 0.0089 mol) was added to a solution of acetophenone (1.07 g, 0.0089 mol) and potassium tert-butoxide (2.0 g, 0.0178 mol) in dry THF (20 mL). The temperature of the reaction mixture was raised to 60° C. and the mixture was stirred for 1 hour during which time an orange-red precipitate formed. This was collected and added to an ice-cold HCl solution (4% acid) and the oily material which separated allowed to crystallize. The brown solid was collected and recrystallized from benzene: petroleum ether (b.p. 80°-100° C.) from which it separated as pale-yellow prisms: 1.8 g (70%), m.p. 106°-108° C.: IR (KBr)νCO 1680, 1630 cm-1 ; NMR (CDCl3)δ8.0-7.56 (m, 10, aromatic), 6.82 (s,1, vinylic), 4.64 (s,2,CH2), 2.59 (s,3,SCH3); M.+ 296 (7%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CS[C:3]([S:13][CH3:14])=[CH:4][C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9]N=1)=[O:6].[C:15]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)(=[O:17])[CH3:16].[CH3:24]C(C)([O-])C.[K+]>C1COCC1>[C:7]1([C:5](=[O:6])[CH:4]=[C:3]([S:13][CH3:14])[CH2:16][C:15]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[O:17])[CH:24]=[CH:9][CH:10]=[CH:11][CH:12]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CSC(=CC(=O)C1=NC=CC=C1)SC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC(=CC(=O)C1=NC=CC=C1)SC
Name
Quantity
1.07 g
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Name
Quantity
2 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour during which time an orange-red precipitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
This was collected
ADDITION
Type
ADDITION
Details
added to an ice-cold HCl solution (4% acid)
CUSTOM
Type
CUSTOM
Details
the oily material which separated
CUSTOM
Type
CUSTOM
Details
to crystallize
CUSTOM
Type
CUSTOM
Details
The brown solid was collected
CUSTOM
Type
CUSTOM
Details
recrystallized from benzene
CUSTOM
Type
CUSTOM
Details
petroleum ether (b.p. 80°-100° C.) from which it separated as pale-yellow prisms

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C1(=CC=CC=C1)C(C=C(CC(=O)C1=CC=CC=C1)SC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.